molecular formula C10H21N3O B1526474 2-amino-N-[2-(azepan-1-yl)ethyl]acetamide CAS No. 1251251-56-5

2-amino-N-[2-(azepan-1-yl)ethyl]acetamide

Cat. No.: B1526474
CAS No.: 1251251-56-5
M. Wt: 199.29 g/mol
InChI Key: BTPBNLAYZALPRH-UHFFFAOYSA-N
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Description

2-amino-N-[2-(azepan-1-yl)ethyl]acetamide: is an organic compound with the molecular formula C10H21N3O It is a derivative of acetamide, featuring an azepane ring, which is a seven-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[2-(azepan-1-yl)ethyl]acetamide can be achieved through several methods. One common approach involves the reaction of 2-chloro-N-[2-(azepan-1-yl)ethyl]acetamide with ammonia. The reaction typically occurs under mild conditions, with the use of a solvent such as ethanol or methanol, and requires heating to facilitate the reaction.

Another method involves the reductive amination of 2-oxo-N-[2-(azepan-1-yl)ethyl]acetamide with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. This method provides a straightforward route to the target compound with high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[2-(azepan-1-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted acetamide derivatives.

Scientific Research Applications

2-amino-N-[2-(azepan-1-yl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

    Materials Science: It is used in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: The compound serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[2-(azepan-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.

    2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide: Contains a morpholine ring, which is a six-membered ring with both nitrogen and oxygen atoms.

    2-amino-N-[2-(pyrrolidin-1-yl)ethyl]acetamide: Features a five-membered pyrrolidine ring.

Uniqueness

2-amino-N-[2-(azepan-1-yl)ethyl]acetamide is unique due to the presence of the seven-membered azepane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-N-[2-(azepan-1-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c11-9-10(14)12-5-8-13-6-3-1-2-4-7-13/h1-9,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPBNLAYZALPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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